molecular formula C24H31N3O2 B2402960 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide CAS No. 2034354-17-9

4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2402960
CAS RN: 2034354-17-9
M. Wt: 393.531
InChI Key: KWFJWJSVLVAPDU-UHFFFAOYSA-N
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Description

The compound “4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a piperidine ring, a benzyl group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis of this compound is not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For example, the pyrrolidine and piperidine rings could be formed through cyclization reactions . The benzyloxy group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the pyrrolidine and piperidine rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Anticancer Properties

The compound’s potential as an anticancer agent has drawn significant interest. Researchers have explored its effects on various cancer cell lines, including colon cancer (e.g., HCT116 cells). Preliminary studies indicate that it inhibits cancer cell proliferation, making it a promising candidate for further investigation .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Among the synthesized derivatives, one specific compound (5j) exhibited notable inhibition against Escherichia coli (E. coli) bacteria. Further studies could explore its mechanism of action and potential clinical applications .

Microtubule-Targeting Agent

The compound’s structure suggests that it may interact with microtubules, essential components of cellular division. Microtubule-targeting agents are crucial in cancer therapy, disrupting cell division and inducing apoptosis. Investigating its binding affinity and effects on microtubule dynamics could provide valuable insights .

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors play a role in epigenetic regulation and have therapeutic potential in cancer treatment. This compound has shown HDAC inhibitory response, which could impact gene expression and cell behavior. Further studies may explore its selectivity, toxicity, and combination with other HDAC inhibitors .

Structure-Activity Relationship (SAR) Optimization

Researchers can focus on modifying specific regions of the compound to enhance its pharmacological properties. SAR studies aim to understand how structural changes impact biological activity. By systematically altering substituents, scientists can optimize its efficacy, bioavailability, and safety profile .

Computational Modeling and Spectroscopic Studies

The compound’s structural properties have been investigated using computational methods (density functional theory, NMR calculations) and experimental techniques (FTIR, UV-Vis, NMR). These studies provide insights into bond lengths, vibrational frequencies, electronic properties, and thermodynamic parameters. Understanding its molecular behavior aids in drug design and optimization .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with a variety of biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. This could include developing more efficient synthesis methods, studying its interaction with biological targets, and testing its potential therapeutic effects .

properties

IUPAC Name

N-phenyl-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-24(25-21-10-5-2-6-11-21)26-16-13-22(14-17-26)27-15-7-12-23(27)19-29-18-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFJWJSVLVAPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide

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